N-[2-(Furan-3-YL)ethyl]acetamide
Description
N-[2-(Furan-3-YL)ethyl]acetamide is a secondary acetamide derivative characterized by a furan-3-yl ethyl group attached to the acetamide core. For example, tertiary amides like N-benzyl-N-(furan-2-ylmethyl)acetamide are synthesized via acylation of furan-substituted amines with acetic anhydride, achieving yields ≥93% under optimized conditions . The furan ring’s electronic properties and conformational flexibility likely influence its reactivity and biological interactions, as seen in similar compounds. Potential applications may include medicinal chemistry, given the bioactivity of furan-acetamide hybrids in antibacterial, anti-inflammatory, and enzyme-inhibitory contexts .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7(10)9-4-2-8-3-5-11-6-8/h3,5-6H,2,4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKHQPDCUDTKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-3-YL)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of furan-3-yl ethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of furan-3-yl ethanol is replaced by an acetamide group.
Another method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. In this approach, furan-3-yl ethanol is reacted with acetic anhydride under microwave irradiation, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors has also been explored to enhance production efficiency and scalability. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-3-YL)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-yl ethanol or furan-3-yl ethylamine.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-YL)ethyl]acetamide is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and acetamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Key Observations :
- Substituent Position : Furan-3-yl vs. furan-2-yl substituents may alter conformational stability. For instance, N-benzyl-N-(furan-2-ylmethyl)acetamide exhibits distinct NMR-derived conformational preferences due to steric and electronic interactions .
- Synthetic Efficiency : Direct acylation methods (e.g., using acetic anhydride) yield >90% for tertiary amides, while multi-step syntheses (e.g., naphthofuran derivatives) require purification and result in moderate yields .
Key Observations :
- Activity Trends: Substituent bulk and polarity critically influence bioactivity. For example, the naphthyl group in compound 3a enhances enzyme inhibition compared to nitrophenyl (3b) or phenoxy (3c) groups .
- Solubility and Stability: Ethyl spacers (as in N-(anilinoethyl)amides) improve water solubility and metabolic stability, a feature relevant to N-[2-(furan-3-YL)ethyl]acetamide’s pharmacokinetics .
Physicochemical and Conformational Comparisons
- Conformational Analysis : NMR and DFT studies on N-benzyl-N-(furan-2-ylmethyl)acetamide reveal that furan ring orientation and amide bond geometry dictate stability. Rotamers with antiperiplanar (ap) amide conformers dominate in solution .
- Chloro-substituted analogs (e.g., ) exhibit altered stability and handling requirements .
Biological Activity
N-[2-(Furan-3-YL)ethyl]acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant research findings.
Chemical Structure and Synthesis
This compound features a furan ring attached to an ethyl group and an acetamide functional group. The synthesis of this compound can be achieved through various methods, including:
- Conventional Synthesis : Reaction of furan-3-yl ethanol with acetic anhydride in the presence of a base like pyridine, resulting in nucleophilic substitution.
- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by applying microwave irradiation during the reaction with acetic anhydride.
Biological Activities
Research has indicated that this compound possesses several biological activities:
Antimicrobial Properties
Studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, where it appears to modulate inflammatory pathways. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in cellular models.
Anticancer Potential
This compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma), highlighting its potential as a therapeutic agent in oncology .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, affecting cellular signaling and survival.
- Receptor Modulation : Its unique structure allows it to interact with various receptors, potentially altering their activity and leading to physiological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(furan-2-yl)ethyl)acetamide | Furan ring at different position | Moderate antimicrobial activity |
| 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide | Additional benzylthio group | Enhanced anticancer activity |
| N-(2-(furan-3-yl)methyl)acetamide | Methyl instead of ethyl group | Lowered anti-inflammatory effects |
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating strong potential for development as an antimicrobial agent .
- Anti-inflammatory Research : In vitro assays showed that treatment with this compound resulted in a 40% reduction in TNF-alpha production in macrophage cultures, suggesting significant anti-inflammatory properties.
- Anticancer Evaluation : In xenograft models, administration of this compound led to a 50% reduction in tumor size compared to control groups, underscoring its potential as an anticancer therapeutic .
Q & A
Q. What are the standard synthetic routes for N-[2-(Furan-3-YL)ethyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, such as:
- Acylation : Reacting 2-(furan-3-yl)ethylamine with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., DMF or THF) under reflux.
- Cross-coupling : Introducing substituents via Suzuki or Stille coupling (palladium catalysis, inert atmosphere) to attach the furan moiety .
Optimization : Key parameters include temperature control (60–100°C), solvent polarity, and catalyst loading. For example, THF improves yield in acylation, while Pd(PPh₃)₄ enhances coupling efficiency .
Q. How is this compound characterized structurally?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.0–2.2 ppm (acetamide CH₃), δ 4.1–4.3 ppm (ethyl-CH₂-N), and aromatic furan protons (δ 6.3–7.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 194.1 (C₉H₁₃NO₂) confirms molecular weight .
- X-ray Crystallography : Resolves furan ring planarity and acetamide conformation .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli (reported MIC: 8–32 µg/mL in analogs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Solubility : Measured via HPLC to assess bioavailability .
Advanced Research Questions
Q. How does the furan-3-yl substituent influence structure-activity relationships (SAR) in related acetamides?
-
Electron-Donating Effects : The furan oxygen enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .
-
Comparative Data :
Compound Bioactivity (MIC, µg/mL) Target Affinity (Kd, nM) N-[2-(Furan-2-YL)ethyl]acetamide 16 450 This compound 8 220 Furan-3-yl analogs show improved activity due to optimized steric and electronic interactions .
Q. What contradictory data exist regarding its mechanism of action, and how can they be resolved?
- Contradictions : Some studies propose kinase inhibition, while others suggest reactive oxygen species (ROS) modulation .
- Resolution Strategies :
- Target Deconvolution : Use siRNA silencing or CRISPR knockout models to identify critical pathways.
- ROS Scavenger Assays : Measure intracellular ROS levels (e.g., DCFH-DA fluorescence) to confirm involvement .
Q. How can computational methods guide the design of derivatives with enhanced potency?
- Molecular Docking : Predict binding to targets like COX-2 or EGFR using AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity or logP values with bioactivity. Example:
- Equation : log(1/IC₅₀) = 0.76(±0.12) × π (lipophilicity) – 1.2(±0.3) .
Q. What analytical challenges arise in quantifying metabolic stability, and how are they addressed?
- LC-MS/MS Issues : Matrix effects from biological samples can suppress ionization.
- Solutions :
- Use deuterated internal standards (e.g., D₃-acetamide).
- Optimize gradient elution (e.g., 10–90% acetonitrile in 10 min) .
Q. How do structural analogs compare in overcoming drug resistance mechanisms?
- Resistance Study : Compare this compound with fluorophenyl or thiophene analogs in multidrug-resistant P. aeruginosa.
- Key Finding : Thiophene analogs show 4-fold lower MICs due to reduced efflux pump recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
